1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile
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Overview
Description
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile is a complex organic compound characterized by its unique structure, which includes a thietane ring, a benzotriazole moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thietane ring through a cyclization reaction, followed by the introduction of the benzotriazole moiety and the nitrile group under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-dioxo-1lambda6-thietan-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- 1,1-dioxo-1lambda6-thietan-3-yl methanesulfonate
- (1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate
Uniqueness
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile is unique due to its combination of a thietane ring, a benzotriazole moiety, and a nitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H7FN4O2S |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-(1,1-dioxothietan-3-yl)-5-fluorobenzotriazole-4-carbonitrile |
InChI |
InChI=1S/C10H7FN4O2S/c11-8-1-2-9-10(7(8)3-12)15(14-13-9)6-4-18(16,17)5-6/h1-2,6H,4-5H2 |
InChI Key |
YEWKZCJCMWYYBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3C#N)F)N=N2 |
Origin of Product |
United States |
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